3-Methyl-4-phenyl-3-buten-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFBHBDOAIIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062050 | |
| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1901-26-4 | |
| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1901-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-4-phenyl-3-buten-2-one synthesis mechanism
An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenyl-3-buten-2-one
Introduction
This compound, also known as methyl benzylideneacetone, is an α,β-unsaturated ketone with applications as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its structure, featuring a conjugated system, makes it a valuable precursor for various chemical transformations. This technical guide provides a detailed examination of the primary synthesis mechanism, experimental protocols, and relevant quantitative data for its preparation. The principal route discussed is the acid-catalyzed Aldol condensation, a cornerstone of carbon-carbon bond formation in organic chemistry.
Core Synthesis Mechanism: Aldol Condensation
The most direct and widely employed method for synthesizing this compound is the Claisen-Schmidt condensation, a type of Aldol condensation, between benzaldehyde and 2-butanone (methyl ethyl ketone).[2][3] This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction proceeds through several key steps, favoring the formation of the more substituted E-isomer.[2]
-
Enol Formation: The reaction initiates with the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst (e.g., H₂SO₄, HCl). This increases the acidity of the α-protons, facilitating tautomerization to the more nucleophilic enol form.[2]
-
Carbonyl Activation: Concurrently, the acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly enhancing its electrophilicity and preparing it for nucleophilic attack.[2]
-
Nucleophilic Attack: The enol of 2-butanone attacks the activated carbonyl carbon of the protonated benzaldehyde. The attack occurs at the more substituted alpha-carbon of the enol, leading to the characteristic methyl substitution in the final product.[2]
-
Dehydration: The resulting aldol addition product is unstable and readily undergoes dehydration (elimination of a water molecule) under the acidic conditions to form the stable, conjugated α,β-unsaturated ketone system of this compound.
The traditional condensation of benzaldehyde and 2-butanone can result in a mixture of (E) and (Z) isomers.[2] The separation and stereoselective synthesis are critical when a specific isomer is required for subsequent applications.
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for successful synthesis. The following protocol is derived from established methods for the acid-catalyzed condensation of benzaldehyde and 2-butanone.[3]
Materials and Reagents
-
Benzaldehyde
-
2-Butanone
-
Acid Catalyst (e.g., concentrated Hydrochloric Acid, Sulfuric Acid, p-Toluenesulfonic Acid)[3]
-
Methanol (for recrystallization)
Procedure
-
Reaction Setup: To a suitable reactor, add 2-butanone, the selected acid catalyst, and benzaldehyde.[3]
-
Reaction Conditions: Heat the mixture to a temperature between 50 °C and 80 °C. Maintain the reaction for a period of 2 to 5 hours.[3] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction yields the crude product of this compound.[3]
-
Purification: The crude product is purified via recrystallization from methanol to obtain the final product with a purity greater than 99%.[3]
References
Spectroscopic Data Interpretation of 3-Methyl-4-phenyl-3-buten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 3-Methyl-4-phenyl-3-buten-2-one. The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound, which serves as a valuable intermediate in organic synthesis. This document details the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables for clear and concise reference.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1680-1660 | C=O stretch (α,β-unsaturated ketone) | Strong |
Note: The conjugation of the carbonyl group with the carbon-carbon double bond lowers the stretching frequency compared to a saturated ketone.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.60 | Multiplet | 5H | Phenyl-H |
| ~7.35 | Singlet | 1H | Vinylic-H |
| ~2.45 | Singlet | 3H | Acetyl-CH₃ |
| ~2.15 | Singlet | 3H | Vinylic-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| >190 | Carbonyl carbon (C=O) |
| 125-140 | Phenyl carbons |
| 120-150 | Olefinic carbons (C=C) |
| Upfield (lower δ) | Methyl carbons (CH₃) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M - COCH₃]⁺ |
| 159 | Moderate | [M - H]⁺ |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
Sample Preparation: Synthesis of this compound
A common method for the synthesis of this compound is the acid-catalyzed aldol condensation of benzaldehyde with 2-butanone.[1]
Procedure:
-
In a reaction vessel, combine 2-butanone and benzaldehyde.
-
Slowly add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture while stirring.
-
The reaction is typically carried out at a controlled temperature.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction with a suitable organic solvent.
-
The crude product is then purified, for example, by recrystallization, to yield this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) is used.
Sample Preparation:
-
Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent suitable for GC injection (e.g., dichloromethane or hexane).
Data Acquisition (GC-MS):
-
Inject the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
In the ion source (typically using electron ionization - EI), the molecules are ionized and fragmented.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Structural Elucidation Pathway
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Photochemistry of 3-Methyl-4-phenyl-3-buten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the photochemistry of 3-Methyl-4-phenyl-3-buten-2-one, a β,γ-unsaturated ketone. While specific quantitative data for this exact molecule is limited in published literature, this document synthesizes the well-established photochemical principles of this class of compounds, supported by data from closely related analogs. The core photochemical transformations, including Norrish Type I reactions, the 1,3-acyl shift from the singlet excited state, and the oxa-di-π-methane rearrangement from the triplet excited state, are discussed in detail. Experimental protocols and quantitative data from analogous systems are presented to provide a comprehensive framework for researchers.
Introduction
This compound is a β,γ-unsaturated ketone, a class of molecules known for its rich and varied photochemical reactivity. The presence of both a carbonyl chromophore and a non-conjugated carbon-carbon double bond allows for intramolecular energy transfer and the initiation of several distinct reaction pathways upon photoexcitation. Understanding these pathways is crucial for applications in organic synthesis, materials science, and drug development, where light-induced transformations can be harnessed for molecular construction or can contribute to photodegradation.
The photochemistry of β,γ-unsaturated ketones is primarily governed by the multiplicity of the excited state. Direct irradiation typically leads to reactions from the singlet excited state, while triplet sensitization populates the triplet excited state, often leading to different product distributions.
Core Photochemical Pathways
The primary photochemical reactions of this compound are expected to be the Norrish Type I reaction, the 1,3-acyl shift, and the oxa-di-π-methane rearrangement.
Reactions from the Singlet Excited State (Direct Irradiation)
Upon direct absorption of light, this compound is promoted to an excited singlet state (S¹). From this state, two principal reactions are anticipated:
-
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a radical pair. The resulting acyl and allyl radicals can then undergo several secondary reactions, including decarbonylation to lose carbon monoxide, followed by recombination of the alkyl and allyl radicals, or recombination of the initial radical pair.
-
1,3-Acyl Shift: This is a concerted sigmatropic rearrangement where the acyl group migrates from its original position to the γ-carbon of the butenyl chain. This reaction typically proceeds through the singlet excited state and results in the formation of an isomeric β,γ-unsaturated ketone.[1]
Reactions from the Triplet Excited State (Sensitized Irradiation)
In the presence of a triplet sensitizer (e.g., acetone or acetophenone), the triplet excited state (T¹) of this compound can be populated. The dominant reaction from the triplet state is the oxa-di-π-methane (ODPM) rearrangement .[1][2] This is a formal[1][3]-acyl shift that results in the formation of a cyclopropyl ketone. The mechanism involves the formation of a 1,4-diradical intermediate, which then cyclizes and rearranges to the final product.[2]
Quantitative Data
| Compound | Irradiation Conditions | Reaction Type | Product | Quantum Yield (Φ) | Reference |
| 2-vinyl-2-phenylcyclopentanone | Direct (λ 300 nm) | Ring Expansion (via 1,3-acyl shift) | Phenylcyclooctenone | 0.43 | Koppes & Cerfontain |
Table 1: Quantum Yield for a Structurally Related β,γ-Unsaturated Ketone.
Experimental Protocols
The following are generalized experimental protocols for studying the photochemistry of β,γ-unsaturated ketones, based on common practices in the field.
Direct Photolysis (Singlet State Reactions)
Objective: To investigate the photochemical reactions of this compound from its singlet excited state.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., benzene, acetonitrile, or methanol)
-
High-pressure mercury lamp or other suitable UV source
-
Pyrex or quartz reaction vessel
-
Inert gas (e.g., nitrogen or argon)
-
Analytical equipment (GC-MS, HPLC, NMR)
Procedure:
-
A solution of this compound in the chosen solvent is prepared at a known concentration (typically 0.01-0.1 M).
-
The solution is placed in the reaction vessel and deoxygenated by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state and photooxidation.
-
The reaction vessel is placed in a photochemical reactor and irradiated with a UV source. The use of a filter (e.g., Pyrex) can be employed to select for longer wavelengths and minimize secondary photodecomposition.
-
The reaction is monitored over time by taking aliquots and analyzing them by GC or HPLC to determine the consumption of the starting material and the formation of products.
-
Upon completion (or after a set time), the solvent is removed under reduced pressure.
-
The product mixture is separated by column chromatography, and the structures of the isolated products are determined by spectroscopic methods (NMR, IR, MS).
Sensitized Photolysis (Triplet State Reactions)
Objective: To investigate the photochemical reactions of this compound from its triplet excited state.
Materials:
-
This compound
-
Triplet sensitizer (e.g., acetone or acetophenone)
-
Spectroscopic grade solvent (if the sensitizer is not used as the solvent)
-
UV source with an appropriate filter to selectively excite the sensitizer
-
Reaction vessel and analytical equipment as in the direct photolysis protocol
Procedure:
-
A solution of this compound and a molar excess of the triplet sensitizer is prepared in a suitable solvent. Acetone can often be used as both the solvent and the sensitizer.
-
The solution is deoxygenated as described above.
-
The reaction is irradiated at a wavelength where the sensitizer absorbs strongly, but the substrate (this compound) absorbs weakly or not at all. This ensures that the triplet state of the substrate is populated primarily through energy transfer from the excited sensitizer.
-
The reaction monitoring, workup, and product analysis are carried out as described for the direct photolysis experiment.
Visualizing the Pathways
The following diagrams illustrate the key photochemical pathways and a general experimental workflow.
References
Methodological & Application
Application Note: Synthesis of 3-Methyl-4-phenyl-3-buten-2-one via Acid-Catalyzed Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acid-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It is widely employed for the preparation of β-hydroxy carbonyl compounds and their subsequent dehydration products, α,β-unsaturated carbonyl compounds.[1][2] This application note details the synthesis of 3-Methyl-4-phenyl-3-buten-2-one, an α,β-unsaturated ketone with applications as an intermediate in the synthesis of fragrances and pharmaceuticals.[3] The synthesis is achieved through the crossed aldol condensation of benzaldehyde with 2-butanone (methyl ethyl ketone) in the presence of an acid catalyst.[4][5] Unlike base-catalyzed reactions which proceed through an enolate, acid-catalyzed condensations involve the reaction of a carbonyl compound with an enol.[1] The acid activates the carbonyl group of the electrophile, in this case, benzaldehyde, making it more susceptible to nucleophilic attack by the enol form of 2-butanone.[2]
Reaction Mechanism
The acid-catalyzed aldol condensation mechanism for the synthesis of this compound proceeds through several key steps:
-
Enol Formation: The acid catalyst protonates the carbonyl oxygen of 2-butanone, which then tautomerizes to its more nucleophilic enol form.[4]
-
Electrophile Activation: Concurrently, the acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity.[2][4]
-
Nucleophilic Attack: The enol of 2-butanone acts as a nucleophile, attacking the activated carbonyl carbon of the protonated benzaldehyde to form a β-hydroxy ketone intermediate after deprotonation.[1]
-
Dehydration: The resulting β-hydroxy ketone undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to yield the stable, conjugated α,β-unsaturated ketone, this compound.[6][7]
Caption: Acid-catalyzed aldol condensation mechanism.
Data Presentation
The following table summarizes the reaction parameters for the synthesis of this compound based on established protocols.[5]
| Parameter | Value | Reference |
| Reactant 1 | Benzaldehyde | [5] |
| Reactant 2 | 2-Butanone | [5] |
| Catalyst | Conc. Hydrochloric Acid (HCl) | [5] |
| Reactant Ratio (Benzaldehyde:2-Butanone) | 1 : 2.5 (by mass) | [5] |
| Catalyst Loading (Catalyst:2-Butanone) | 30 : 100 (by mass) | [5] |
| Reaction Temperature | 78 °C | [5] |
| Reaction Time | ~ 3 hours | [5] |
| Purity (after recrystallization) | > 99% | [5] |
Experimental Protocols
This protocol is adapted from a documented industrial synthesis method.[5] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials:
-
2-Butanone (100 kg)
-
Concentrated Hydrochloric Acid (30 kg)
-
Benzaldehyde (40 kg)
-
Methanol (for recrystallization)
-
Reaction vessel (300 L reactor with heating and stirring capabilities)
-
Gas Chromatography (GC) apparatus for monitoring
Procedure:
-
Reactor Setup: Charge the 300 L reactor with 100 kg of 2-butanone.
-
Catalyst Addition: While stirring, carefully add 30 kg of concentrated hydrochloric acid to the 2-butanone.
-
Initial Heating: Heat the mixture to 60 °C with continuous stirring.
-
Addition of Benzaldehyde: Begin the dropwise addition of 40 kg of benzaldehyde to the reactor. The addition rate should be controlled to maintain a manageable reaction exotherm.
-
Reaction: After the addition is complete, raise the temperature to 78 °C. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots from the reaction mixture and analyzing them by gas chromatography. The reaction is considered complete when the benzaldehyde content is less than 0.5%. This typically requires approximately 3 hours.[5]
-
Reaction Quench: Once the reaction is complete, stop the heating.
-
Purification (Recrystallization): Isolate the crude product. Purify the crude this compound by recrystallization from methanol to obtain a final product with a purity greater than 99%.[5]
Experimental Workflow Visualization
The overall experimental workflow for the synthesis is depicted below.
Caption: Workflow for this compound synthesis.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1901-26-4 | Benchchem [benchchem.com]
- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Michael Addition Reactions Using 3-Methyl-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-methyl-4-phenyl-3-buten-2-one as a versatile Michael acceptor in organic synthesis. The protocols outlined below are intended to serve as a guide for the development of novel synthetic methodologies and the construction of complex molecular architectures relevant to drug discovery and development.
Introduction
This compound, an α,β-unsaturated ketone, is a valuable building block in organic chemistry due to its susceptibility to conjugate addition reactions, famously known as Michael additions. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ketone, providing a powerful tool for molecular construction. The presence of a methyl group at the α-position and a phenyl group at the β-position influences the steric and electronic properties of the molecule, impacting its reactivity and the stereochemical outcome of the Michael addition.
The general mechanism of the Michael addition involves the nucleophilic attack of a Michael donor (e.g., enolates, amines, thiols, organocuprates) to the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] This thermodynamically controlled reaction is a cornerstone of synthetic chemistry, enabling the formation of 1,5-dicarbonyl compounds and other valuable intermediates.[2]
This document details protocols for the Michael addition of various nucleophiles to this compound, including malonates, nitroalkanes, thiols, and Gilman reagents. A focus is placed on enantioselective transformations, which are crucial for the synthesis of chiral molecules in the pharmaceutical industry.
Data Presentation
The following tables summarize quantitative data for Michael addition reactions involving α,β-unsaturated ketones, providing a reference for expected yields and stereoselectivities. Note that specific data for this compound is limited in the literature; therefore, data for analogous substrates are included to demonstrate the potential of these reactions.
Table 1: Organocatalyzed Michael Addition of Malonates to α,β-Unsaturated Ketones
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Cinchona-derived thiourea (10) | Toluene | 48 | 94 | 94 | [3] |
| 2 | Cyclohexenone | Primary amine thiourea (5) | CH2Cl2 | 24 | 95 | 92 | [4] |
| 3 | (E)-4-phenylbut-3-en-2-one | Squaramide (10) | Toluene | 72 | 85 | 90 | [3] |
Table 2: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones
| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Cinchona-derived thiourea (10) | Toluene | 12 | 95 | 92 | [5] |
| 2 | β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | Toluene | 48 | 87 | 98 | [6] |
| 3 | 2-Enoylpyridine | Squaramide (10) | Solvent-free | 72 | 98 | 98 | [7] |
Table 3: Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
| Entry | Michael Acceptor | Thiol | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | Thiophenol | Solvent-free, 30 °C | 30 | 93 | [8][9] |
| 2 | Methyl vinyl ketone | 4-Methoxythiophenol | Solvent-free, 30 °C | 30 | 93 | [8][9] |
| 3 | Cyclohexenone | Benzyl thiol | Solvent-free, 30 °C | 60 | 70 | [9] |
Experimental Protocols
The following are detailed methodologies for key Michael addition reactions.
Protocol 1: Organocatalyzed Enantioselective Michael Addition of Dimethyl Malonate
This protocol describes a general procedure for the asymmetric conjugate addition of dimethyl malonate to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst.
Materials:
-
This compound
-
Dimethyl malonate
-
Chiral organocatalyst (e.g., Cinchona alkaloid-derived thiourea or squaramide)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add this compound (0.2 mmol, 1.0 equiv).
-
Add dimethyl malonate (0.4 mmol, 2.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enantioselective Michael Addition of Nitromethane
This protocol provides a general method for the asymmetric addition of nitromethane to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Nitromethane
-
Chiral organocatalyst (e.g., Cinchona alkaloid-derived squaramide or thiourea)
-
Anhydrous solvent (optional, can be run neat)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv).
-
Add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add nitromethane (1.0 mL, used as both reactant and solvent). If a co-solvent is used, add it at this stage.
-
Stir the mixture at the desired temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the excess nitromethane under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
Analyze the product by NMR and determine the enantiomeric excess by chiral HPLC.
Protocol 3: Thia-Michael Addition of Thiophenol
This protocol outlines a solvent-free approach for the conjugate addition of a thiol to an α,β-unsaturated ketone.[8][9]
Materials:
-
This compound
-
Thiophenol
-
Standard laboratory glassware
Procedure:
-
In a clean, dry vial, combine this compound (1 mmol, 1.0 equiv) and thiophenol (2 mmol, 2.0 equiv).
-
Stir the mixture at room temperature (or slightly elevated temperature if the thiol is a solid).
-
Monitor the reaction progress by TLC. These reactions are often rapid.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the product.
-
Characterize the product by spectroscopic methods (NMR, IR, MS).
Protocol 4: Michael Addition of a Gilman Reagent (Lithium Dimethylcuprate)
This protocol describes the 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone.[2][10]
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a syringe for transferring organolithium reagents
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add CuI (1.0 mmol).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of MeLi (2.0 mmol, 2.0 equiv) to the stirred suspension of CuI.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dimethylcuprate solution.
-
-
Michael Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in the anhydrous solvent.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution to the solution of the enone via a cannula or syringe.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product using spectroscopic techniques.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General mechanism of the Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 5. Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 3-Methyl-4-phenyl-3-buten-2-one in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-phenyl-3-buten-2-one, a substituted chalcone derivative, is a versatile building block in organic synthesis with significant applications in the preparation of pharmaceutical intermediates. Its α,β-unsaturated ketone functionality serves as a key reactive site for a variety of chemical transformations, including Michael additions, cycloadditions, and reductions. This reactivity allows for the construction of diverse molecular scaffolds, particularly heterocyclic systems, which are prevalent in many classes of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising pharmaceutical intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a valuable precursor for the synthesis of various bioactive molecules. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticonvulsant agents. The core structure can be modified to generate libraries of compounds for drug discovery programs.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, as a chalcone analog, can undergo cyclization with hydrazine derivatives to yield substituted pyrazolines.
Synthesis of Pyrimidine Derivatives
Pyrimidine scaffolds are central to numerous pharmaceuticals, including antiviral and anticancer drugs. The reaction of this compound with urea or thiourea provides a straightforward route to dihydropyrimidine derivatives, which can be further modified to access a variety of therapeutic candidates.[1][2]
Precursor to Saturated Ketones
The carbon-carbon double bond in this compound can be selectively reduced to yield 3-methyl-4-phenyl-2-butanone. This saturated ketone is a valuable intermediate in its own right, potentially serving as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs. For instance, the structure of the NSAID Nabumetone features a similar 4-aryl-2-butanone core.
Data Presentation
Synthesis of this compound
The following table summarizes the quantitative data for the synthesis of this compound via an acid-catalyzed aldol condensation, as described in Chinese patent CN101343220A.
| Parameter | Value |
| Reactants | |
| Benzaldehyde to 2-Butanone Mass Ratio | 1:1.5 to 1:5 |
| Catalyst | |
| Type | Hydrochloric acid, Sulfuric acid, Tosic acid, Methanesulfonic acid, or Glacial acetic acid |
| Catalyst to 2-Butanone Mass Ratio | 25:100 to 35:100 |
| Reaction Conditions | |
| Temperature | 50 - 80 °C |
| Reaction Time | 2 - 5 hours |
| Product | |
| Purity (after recrystallization from methanol) | > 99% |
Reduction of this compound to 3-Methyl-4-phenyl-2-butanone
The table below outlines the conditions for the catalytic hydrogenation of this compound to its corresponding saturated ketone, 3-methyl-4-phenyl-2-butanone, based on data from Chinese patent CN101343220A.
| Parameter | Example 1 | Example 2 |
| Substrate | 16.3 kg | 12.5 kg |
| Catalyst | 5% Pd/C (1.63 kg) | 5% Pd/C (1.25 kg) |
| Solvent | Tetrahydrofuran (THF) (60 kg) | Methanol (48 kg) |
| Temperature | 40 °C | 50 °C |
| Pressure | 0.4 MPa | 0.45 MPa |
| Reaction Time | ~ 5 hours | ~ 4.5 hours |
| Product Purity (after distillation) | > 99% | > 99% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the acid-catalyzed aldol condensation reaction.
Materials:
-
Benzaldehyde
-
2-Butanone
-
Concentrated Hydrochloric Acid (or other suitable acid catalyst)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-butanone.
-
With stirring, slowly add the acid catalyst to the 2-butanone. The mass ratio of catalyst to 2-butanone should be in the range of 25:100 to 35:100.
-
Add benzaldehyde to the mixture. The mass ratio of benzaldehyde to 2-butanone should be between 1:1.5 and 1:5.
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C.
-
Maintain the reaction at this temperature for 2 to 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure this compound.
Protocol 2: Synthesis of a Pyrazoline Derivative
This protocol describes the synthesis of a pyrazoline derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (or a substituted hydrazine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the pyrazoline derivative.
Protocol 3: Synthesis of a Dihydropyrimidine Derivative
This protocol outlines the synthesis of a dihydropyrimidine derivative.
Materials:
-
This compound
-
Urea (or thiourea)
-
Potassium hydroxide
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
Add a solution of potassium hydroxide (2 equivalents) in ethanol to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Visualizations
Caption: Synthetic routes from this compound.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for the Stereoselective Synthesis of 3-Methyl-4-phenyl-3-buten-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of the (E) and (Z) isomers of 3-Methyl-4-phenyl-3-buten-2-one, a valuable intermediate in the synthesis of various pharmaceuticals and fragrances. The ability to selectively synthesize a specific stereoisomer is crucial as different isomers can exhibit distinct biological activities and physical properties.
Introduction to Stereoselective Synthesis
The control of stereochemistry is a cornerstone of modern organic synthesis. For trisubstituted alkenes like this compound, the spatial arrangement of substituents around the carbon-carbon double bond gives rise to (E) and (Z) isomers. The choice of synthetic methodology is paramount in selectively obtaining the desired isomer. This document outlines two primary strategies: Aldol Condensation for favoring the (E)-isomer, and the Horner-Wadsworth-Emmons (HWE) reaction and its Still-Gennari modification for the selective synthesis of (E)- and (Z)-isomers, respectively.
Synthesis of (E)-3-Methyl-4-phenyl-3-buten-2-one
The (E)-isomer is generally the thermodynamically more stable product and can be preferentially synthesized using acid-catalyzed aldol condensation or the standard Horner-Wadsworth-Emmons reaction.
Method 1: Acid-Catalyzed Aldol Condensation
This method provides a direct route to the (E)-isomer through the reaction of benzaldehyde and 2-butanone under acidic conditions. The reaction proceeds through an enol intermediate, and the acid catalyst activates the benzaldehyde for nucleophilic attack. The reaction of the unsymmetrical butanone with benzaldehyde under acidic catalysis favors the attack at the more substituted alpha-carbon, leading to the formation of (E)-3-methyl-4-phenyl-3-buten-2-one[1].
Experimental Protocol:
-
To a solution of benzaldehyde (40 mmol) and 2-butanone (50 mmol) in glacial acetic acid (80 mL), add concentrated sulfuric acid (4 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into ice water (100 mL) and neutralize with 20% aqueous sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 9:1) to afford the pure (E)-isomer.
| Parameter | Value | Reference |
| Yield | 42-71% | [2] |
| Stereoselectivity (E:Z) | Predominantly (E) | [1][3] |
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-isomer[1][4][5]. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of (E)-3-Methyl-4-phenyl-3-buten-2-one, benzaldehyde is reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate.
Experimental Protocol:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (2-oxopropyl)phosphonate (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the (E)-isomer.
| Parameter | Value | Reference |
| Yield | High (typical for HWE) | [1] |
| Stereoselectivity (E:Z) | Highly E-selective | [4][5][6] |
Synthesis of (Z)-3-Methyl-4-phenyl-3-buten-2-one
The synthesis of the less stable (Z)-isomer requires a kinetically controlled reaction. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the method of choice for high Z-selectivity.
Method: Still-Gennari Modification of the HWE Reaction
This modification utilizes a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate, in combination with a strong, non-coordinating base (e.g., potassium bis(trimethylsilyl)amide - KHMDS) and a crown ether at low temperatures. These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the (Z)-alkene[4].
Experimental Protocol:
-
To a solution of bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (1.5 equiv) and 18-crown-6 (2.0 equiv) in anhydrous THF at -78 °C, add a solution of KHMDS (1.5 equiv) in toluene dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (Z)-isomer.
| Parameter | Value | Reference |
| Yield | 78% (based on a similar reaction) | |
| Stereoselectivity (Z:E) | >95:5 (highly Z-selective) | [4] |
Workflow Diagrams
Caption: General workflow for the stereoselective synthesis of (E) and (Z) isomers.
Caption: Logical flow of experimental steps for isomer synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stereochemically pure E- and Z- alkenes by the Wittig–Horner reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 3-Methyl-4-phenyl-3-buten-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-phenyl-3-buten-2-one, a substituted chalcone analog, presents a versatile scaffold for the development of novel therapeutic agents. The α,β-unsaturated ketone moiety is a key pharmacophore that allows for a variety of chemical modifications, leading to derivatives with a broad spectrum of biological activities. This document provides detailed protocols for the synthesis of pyrazoline and isoxazole derivatives of this compound and subsequent biological screening for anticancer, antimicrobial, and anti-inflammatory potential.
Derivatization Strategies
The core structure of this compound can be readily synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde and 2-butanone.[1][2] Subsequent derivatization can be achieved through reactions targeting the α,β-unsaturated ketone system. Here, we focus on the synthesis of two prominent classes of heterocyclic derivatives: pyrazolines and isoxazoles.
Synthesis of this compound (Parent Compound)
Protocol 1: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of benzaldehyde and 2-butanone to yield this compound.
Materials:
-
Benzaldehyde
-
2-Butanone (Methyl ethyl ketone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Beakers, separating funnel, and other standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve a specific molar equivalent of benzaldehyde in ethanol.
-
Add a 1.5 to 5 molar equivalent of 2-butanone to the solution.[2]
-
Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the product from a suitable solvent like ethanol to obtain pure this compound.
Synthesis of Pyrazoline Derivatives
Protocol 2: Cyclization with Hydrazine Hydrate
This protocol outlines the synthesis of pyrazoline derivatives from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazines like phenylhydrazine)
-
Ethanol or Glacial acetic acid
-
Reflux setup
Procedure:
-
Dissolve one molar equivalent of this compound in ethanol in a round bottom flask.
-
Add one molar equivalent of hydrazine hydrate. For the synthesis of N-acetyl pyrazolines, glacial acetic acid can be used as the solvent and catalyst.[4]
-
Reflux the reaction mixture for 4-6 hours.[4] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated pyrazoline derivative is filtered, washed with water, and dried.
-
Recrystallize from ethanol to obtain the pure product.
Synthesis of Isoxazole Derivatives
Protocol 3: Cyclization with Hydroxylamine Hydrochloride
This protocol details the formation of isoxazole derivatives.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Reflux setup
Procedure:
-
Dissolve one molar equivalent of this compound in ethanol.
-
Add a solution of one molar equivalent of hydroxylamine hydrochloride and a base (e.g., NaOH or KOH) in ethanol.[5][6]
-
Reflux the mixture for 10-15 minutes under microwave irradiation (210 W) or for several hours using conventional heating.[5]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
The precipitated isoxazole derivative is filtered, washed, and dried.
-
Purify the product by recrystallization from a suitable solvent.
Biological Screening Protocols
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][7]
Protocol 4: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Prepare serial dilutions of the synthesized derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48-72 hours.
-
Remove the medium and add 100 µL of fresh medium and 28 µL of MTT solution (2 mg/mL) to each well.[8]
-
Incubate for 1.5-4 hours at 37°C until purple formazan crystals are visible.[2][8]
-
Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 492 nm or 590 nm using a microplate reader.[1][8]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][9]
Protocol 5: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.[10]
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[9]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables present representative quantitative data for various chalcone derivatives, illustrating the potential biological activities of the derivatized this compound.
Table 1: Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone A | Thiazole-Chalcone | Ovar-3 | 1.55 | [11] |
| Chalcone B | Thiazole-Chalcone | MDA-MB-468 | 2.95 | [11] |
| Chalcone C | Imidazole-Chalcone | A549 | 7.05 | [12] |
| Chalcone D | Pyrazole-Chalcone | MCF-7 | 2.13 | [7] |
| Chalcone E | Amino-Chalcone | HepG2 | 0.15 |
Table 2: Antimicrobial Activity of Chalcone Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Class | S. aureus | E. coli | C. albicans | Reference |
| Amidinobenzimidazole F | Flavone | 1.56 | >100 | 3.12 | |
| Amidinobenzimidazole G | Flavone | 1.56 | >100 | 6.25 |
Table 3: Anti-inflammatory and Related Activities of Chalcone Derivatives (IC50 values in µM)
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| Pyranochalcone H | Pyranochalcone | NF-κB Inhibition | 0.29 | [1] |
| Lipophilic Chalcone I | Lipophilic Chalcone | NF-κB Inhibition | 2.7 | [2] |
| Thiazole-Chalcone J | Thiazole-Chalcone | Tubulin Polymerization | 7.78 | [11] |
| Naphthalene-Chalcone K | Naphthalene-Chalcone | Tubulin Polymerization | 4.51 | |
| Methyl Salicylate L | Salicylate Derivative | COX-1 | 37 | |
| Methyl Salicylate M | Salicylate Derivative | COX-2 | 126 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization and biological screening.
Signaling Pathway: NF-κB Inhibition by Chalcones
Caption: NF-κB signaling pathway and points of inhibition by chalcones.
Signaling Pathway: Tubulin Polymerization Inhibition by Chalcones
Caption: Inhibition of tubulin polymerization by chalcone derivatives.
References
- 1. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Page loading... [guidechem.com]
- 6. (Z)-3-methyl-4-phenylbut-3-en-2-one | C11H12O | CID 5355902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing acid catalyst concentration in 3-Methyl-4-phenyl-3-buten-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-phenyl-3-buten-2-one, with a focus on optimizing the concentration of the acid catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed synthesis of this compound from benzaldehyde and 2-butanone.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Yield | Inappropriate Acid Catalyst Concentration: Too low a concentration may result in an impractically slow reaction rate, while an excessively high concentration can lead to unwanted side reactions and degradation of starting materials or product.[1][2] Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Poor Quality Reagents: Impurities in benzaldehyde or 2-butanone can inhibit the reaction. Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and poor reaction kinetics. | Optimize Catalyst Concentration: Start with a catalyst concentration in the range of 25-35 wt% relative to 2-butanone and perform small-scale optimization experiments to find the ideal concentration for your specific conditions.[3] Adjust Reaction Parameters: Increase the reaction time or temperature according to established protocols. A typical range is 50-80°C for 2-5 hours.[3] Use Pure Reagents: Ensure the purity of your starting materials through distillation or by using freshly opened reagents. Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Formation of Multiple Products (Low Selectivity) | Incorrect Catalyst Concentration: Suboptimal catalyst levels can promote side reactions, such as the self-condensation of 2-butanone.[4] Unfavorable Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts. | Fine-Tune Catalyst Concentration: Systematically vary the acid catalyst concentration to find the optimal balance between reaction rate and selectivity. Optimize Temperature: Experiment with lower reaction temperatures to favor the desired cross-aldol condensation. |
| Product is a Dark, Oily Residue | High Catalyst Concentration or Temperature: Harsh reaction conditions can lead to polymerization or degradation of the product, resulting in tar-like substances. Presence of Impurities: Acid-sensitive impurities in the starting materials can decompose and contribute to the dark coloration. | Reduce Catalyst Concentration and/or Temperature: Use milder reaction conditions to minimize degradation. Purify Starting Materials: Ensure the benzaldehyde and 2-butanone are free of impurities. |
| Difficulty in Product Purification | Incomplete Reaction: The presence of unreacted starting materials can complicate purification. Formation of Closely-Eluting Impurities: Side products with similar polarities to the desired product can be difficult to separate by column chromatography. | Monitor Reaction Progress: Use techniques like TLC or GC to ensure the reaction has gone to completion before workup. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. A common eluent is a mixture of n-hexane and ethyl acetate (e.g., 9:1).[5] Consider Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent like methanol can be an effective purification method.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for the acid catalyst in the synthesis of this compound?
A1: The recommended starting concentration for common acid catalysts like sulfuric acid or hydrochloric acid is typically in the range of 25–35 wt% relative to the mass of 2-butanone.[3][6] However, the optimal concentration can vary depending on the specific reaction conditions, so it is advisable to perform small-scale optimization experiments.
Q2: What are the most common acid catalysts used for this synthesis?
A2: Commonly used acid catalysts for this aldol condensation include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[6] Other acids like p-toluenesulfonic acid, methanesulfonic acid, or glacial acetic acid have also been reported.[3]
Q3: What are the potential side products in this reaction?
A3: The primary side products can arise from the self-condensation of 2-butanone. Since 2-butanone is an unsymmetrical ketone, it can form two different enolates, leading to different self-condensation products. Cross-aldol reactions can sometimes yield a mixture of products if not carefully controlled.[4][7]
Q4: How does the acid catalyst facilitate the reaction?
A4: The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of 2-butanone, which promotes its tautomerization to the more nucleophilic enol form. Simultaneously, the acid activates the benzaldehyde by protonating its carbonyl group, making it a more potent electrophile for the enol to attack.[6]
Q5: Can I use a base catalyst for this synthesis?
A5: Yes, the synthesis of this compound can also be performed using a base catalyst in what is known as a Claisen-Schmidt condensation. However, the optimization of catalyst concentration and reaction conditions will differ from the acid-catalyzed method.
Experimental Protocols
Acid-Catalyzed Synthesis of this compound
This protocol is adapted from a patented procedure.[3]
Materials:
-
2-butanone
-
Benzaldehyde
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Methanol (for recrystallization)
-
Reaction flask equipped with a stirrer, dropping funnel, and thermometer
-
Heating mantle
Procedure:
-
In a reaction flask, combine 100 kg of 2-butanone and 30 kg of concentrated hydrochloric acid.
-
Stir the mixture and heat it to 60°C.
-
Slowly add 40 kg of benzaldehyde to the reaction mixture dropwise using the dropping funnel.
-
After the addition is complete, raise the temperature to 78°C and maintain it for approximately 3 hours.
-
Monitor the reaction progress by analyzing the remaining benzaldehyde content using gas chromatography (GC). The reaction is considered complete when the benzaldehyde content is less than 0.5%.
-
Once the reaction is complete, stop heating and allow the mixture to cool.
-
The crude product can be purified by recrystallization from methanol to obtain a product with a purity greater than 99%.[3]
Table 1: Example Reaction Conditions from Literature
| Reactant 1 | Reactant 2 | Catalyst | Catalyst Concentration (wt% relative to 2-butanone) | Temperature (°C) | Reaction Time (h) |
| 2-butanone (100 Kg) | Benzaldehyde (40 Kg) | Conc. HCl | 30% | 78 | ~3 |
| 2-butanone (80 Kg) | Benzaldehyde (24 Kg) | 30% H₂SO₄ | 31.25% | 65 | ~4 |
Data adapted from patent CN101343220A.[3]
Visualizations
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 1901-26-4 | Benchchem [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Methyl-4-phenyl-3-buten-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Methyl-4-phenyl-3-buten-2-one. For researchers, scientists, and professionals in drug development, this resource offers detailed methodologies and data to support your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I performed column chromatography to purify my crude this compound, but the final yield is very low. What could be the cause?
-
Answer: Low recovery from column chromatography can stem from several factors:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common eluent for this compound is a mixture of n-hexane and ethyl acetate.[1]
-
Compound Instability: this compound may degrade on silica gel, which is slightly acidic. If you suspect this, you can neutralize the silica gel with a base like triethylamine before packing the column, or use an alternative stationary phase like alumina.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and loss of product. As a general rule, the amount of crude mixture should be about 1-5% of the weight of the stationary phase.
-
Sample Application: If the initial sample band is too diffuse, it will lead to broader elution bands and poorer separation. Dissolve your crude product in a minimal amount of the eluent or a volatile solvent to ensure a concentrated starting band.
-
Issue 2: The Compound "Oils Out" During Recrystallization
-
Question: I'm trying to recrystallize this compound from methanol, but it's forming an oil instead of crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[2][3] Here are some troubleshooting steps:
-
Increase Solvent Volume: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.[2]
-
Slower Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the issue persists, methanol may not be the ideal solvent for your specific sample's purity profile. Try a mixed solvent system. For example, dissolve the compound in a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise until the solution becomes slightly cloudy, then heat until it clarifies and cool slowly.
-
Issue 3: Poor Separation of E/Z Isomers
-
Question: My purified this compound appears to be a mixture of E and Z isomers according to my analysis. How can I separate them?
-
Answer: The synthesis of this compound can lead to a mixture of geometric isomers. While the E isomer is generally the major product from aldol condensation, the Z isomer can also be present.
-
Chromatography: High-performance liquid chromatography (HPLC) is often effective for separating E/Z isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[4] Argentation chromatography, using silica gel impregnated with silver nitrate, can also be effective for separating isomers of unsaturated compounds.[5]
-
Fractional Crystallization: In some cases, careful fractional crystallization can enrich one isomer, but this is often a trial-and-error process.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently employed purification methods for this compound are:
-
Column Chromatography: Typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents like n-hexane and ethyl acetate as the eluent.[1][6]
-
Recrystallization: Methanol is a commonly used solvent for recrystallizing the crude product.
-
Reduced Pressure Distillation: This method is suitable for obtaining high-purity product, especially for larger quantities.[7]
Q2: What are the typical impurities found in crude this compound?
A2: The crude product, typically synthesized via an aldol condensation of benzaldehyde and 2-butanone, may contain the following impurities:
-
Unreacted starting materials: Benzaldehyde and 2-butanone.
-
Byproducts of the aldol condensation.
-
The Z-isomer of this compound.
-
Polymeric materials formed during the reaction.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q4: What is the expected yield for the purification of this compound?
A4: The yield can vary significantly depending on the purity of the crude product and the chosen purification method.
-
Column Chromatography: Yields in the range of 42-90% have been reported.[1]
-
Recrystallization: A highly pure crude product can result in high recovery, but significant impurities will lower the yield.
-
Distillation: Yields are generally high if the crude product is relatively clean. A reported yield for a related synthesis and purification by distillation is around 43-44%.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the purification of this compound.
| Purification Technique | Purity Achieved | Typical Yield | Key Parameters |
| Column Chromatography | >98% | 42-90%[1] | Stationary Phase: Silica Gel; Eluent: n-hexane/ethyl acetate mixtures. |
| Recrystallization | >99% | Dependent on crude purity | Solvent: Methanol. |
| Reduced Pressure Distillation | >99%[7] | ~43-44% (overall process)[7] | Boiling Point: 84-86 °C at 100 Pa.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., 9:1 n-hexane:ethyl acetate). Stir to create a homogeneous slurry.
-
Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Fraction Analysis: Monitor the elution of the compound by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Purification by Reduced Pressure Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 100 Pa).
-
Heating: Begin heating the distilling flask using a heating mantle or an oil bath.
-
Collecting the Distillate: Collect the fraction that distills at a constant temperature (84-86 °C at 100 Pa).[7]
-
Cooling and Releasing Vacuum: Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. ymc.eu [ymc.eu]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. This compound | 1901-26-4 | Benchchem [benchchem.com]
- 7. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
Improving yield and purity of 3-Methyl-4-phenyl-3-buten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methyl-4-phenyl-3-buten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are the acid-catalyzed and base-catalyzed (Claisen-Schmidt) aldol condensations of benzaldehyde and 2-butanone.[1][2][3]
Q2: What is the expected yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Reported yields for acid-catalyzed methods can range from 42% to 71%, while base-catalyzed methods have been reported with yields between 59% and 90% under specific conditions. A patent also describes a process with a yield of approximately 44%.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A common mobile phase is a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v). Benzaldehyde, being more polar than the product, will have a higher Rf value. The disappearance of the benzaldehyde spot and the appearance of the product spot indicate the reaction is proceeding.[6]
Q4: What are the main impurities or side products I should be aware of?
A4: The primary impurities can include unreacted starting materials (benzaldehyde and 2-butanone), the (Z)-isomer of the product, and side products from the self-condensation of 2-butanone.[1] In base-catalyzed reactions, deprotonation of the less sterically hindered methyl group of 2-butanone is favored, which can lead to the formation of 1-phenyl-1-penten-3-one.[1]
Q5: How can I purify the crude this compound?
A5: The most common purification methods are recrystallization and column chromatography. For column chromatography, a silica gel stationary phase with a mobile phase of n-hexane and ethyl acetate (e.g., 9:1 v/v) is effective. For recrystallization, solvents such as ethanol or methanol can be used.[2][5]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation observed by TLC. | Inactive catalyst or reagents. | Ensure the catalyst (e.g., concentrated sulfuric acid, sodium hydroxide) is fresh and has been stored correctly. Use freshly distilled benzaldehyde and dry 2-butanone. |
| Incorrect reaction temperature. | For acid-catalyzed reactions, ensure the temperature is maintained between 50-80°C. For base-catalyzed reactions, room temperature is often sufficient.[5] | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting materials are consumed. Typical reaction times are 2-5 hours for acid-catalyzed and up to 24 hours for base-catalyzed methods.[5] | |
| Low yield of the desired product. | Suboptimal ratio of reactants. | The molar ratio of benzaldehyde to 2-butanone can be critical. A common ratio is 1:1.5 to 1:5.[5] |
| Inefficient work-up procedure. | Ensure complete extraction of the product from the aqueous layer using an appropriate solvent like ethyl acetate. Minimize product loss during washing and drying steps. | |
| Formation of side products. | In base-catalyzed reactions, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the desired enolate, which can then be reacted with benzaldehyde.[7] This can minimize self-condensation of 2-butanone. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of (E) and (Z) isomers. | The reaction conditions can lead to a mixture of isomers. | Acid-catalyzed condensation tends to favor the formation of the more stable (E)-isomer.[1] If a specific isomer is required, careful purification by column chromatography or fractional crystallization may be necessary. |
| Contamination with unreacted benzaldehyde. | Incomplete reaction or inefficient purification. | Increase the reaction time or the amount of 2-butanone. During purification, ensure adequate separation by column chromatography; benzaldehyde has a higher Rf than the product. |
| Presence of 1-phenyl-1-penten-3-one (in base-catalyzed reaction). | Deprotonation at the less substituted α-carbon of 2-butanone. | This is a common issue in base-catalyzed reactions.[1] Using an acid catalyst can favor the formation of the desired product. Alternatively, employing a kinetic deprotonation with a strong, hindered base at low temperature can improve selectivity. |
| Oily product that does not crystallize. | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. Ensure the correct recrystallization solvent is used; ethanol or methanol are good starting points. |
Experimental Protocols
Acid-Catalyzed Synthesis of (E)-3-Methyl-4-phenyl-3-buten-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (e.g., 1.5 to 5 molar equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 25-35% by weight relative to 2-butanone).[1][5]
-
Addition of Benzaldehyde: Heat the mixture to 60°C. Slowly add benzaldehyde (1 molar equivalent) dropwise to the stirred solution.
-
Reaction: Maintain the reaction temperature between 50-80°C and stir for 2-5 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 9:1) as the eluent.
Base-Catalyzed Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 molar equivalent) and 2-butanone (e.g., 4 molar equivalents) in ethanol.
-
Addition of Base: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature for 24 hours. A precipitate may form during this time.
-
Work-up: Pour the reaction mixture into ice water and neutralize with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 9:1) as the eluent.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Acid-Catalyzed Method | Base-Catalyzed (Claisen-Schmidt) Method |
| Catalyst | Concentrated H₂SO₄ or HCl[1] | NaOH or KOH[2] |
| Typical Solvent | None or Acetic Acid | Ethanol/Water mixture[2] |
| Reaction Temperature | 50-80°C[5] | Room Temperature |
| Reaction Time | 2-5 hours[5] | ~24 hours |
| Reported Yield | 42-71% | 59-90% |
| Key Selectivity | Favors formation of the (E)-isomer[1] | Can produce a mixture of regioisomers[1] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low or no product yield.
Caption: Troubleshooting guide for product purity issues.
References
- 1. This compound | 1901-26-4 | Benchchem [benchchem.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
Preventing polymerization of α,β-unsaturated ketones during synthesis
Welcome to the technical support center for the synthesis of α,β-unsaturated ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of these valuable synthetic intermediates.
Troubleshooting Guide
This guide addresses common issues related to the polymerization of α,β-unsaturated ketones during their synthesis and workup.
Issue 1: My reaction mixture turned into a solid mass or a viscous, insoluble oil upon heating or over time.
-
Question: What is causing my α,β-unsaturated ketone to polymerize during the reaction?
-
Answer: Unwanted polymerization is a common side reaction due to the reactive nature of the conjugated system in α,β-unsaturated ketones. The primary causes are:
-
Free-Radical Polymerization: This can be initiated by heat, light, or trace amounts of radical-forming species (e.g., peroxides from aged solvents). The reaction proceeds via a chain-growth mechanism involving the double bond.
-
Anionic Polymerization (Michael Addition Polymerization): This is often initiated by strong bases or nucleophiles present in the reaction mixture. The reaction involves the conjugate addition of a nucleophile (like an enolate) to the β-carbon of the ketone, which then propagates in a chain-like fashion.[1]
-
Issue 2: I observe significant product loss and polymer formation during distillation.
-
Question: How can I prevent polymerization during the purification of my α,β-unsaturated ketone by distillation?
-
Answer: High temperatures during distillation can readily initiate thermal free-radical polymerization. To mitigate this:
-
Reduce the Boiling Point: Perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.
-
Add a Radical Inhibitor: Introduce a small amount of a free-radical inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), into the distillation flask. For distillation of volatile monomers, a combination of a liquid-phase inhibitor and a vapor-phase inhibitor (like nitroso compounds) can be effective.[2]
-
Maintain an Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides that may initiate polymerization.
-
Issue 3: My purified α,β-unsaturated ketone solidified or became viscous during storage.
-
Question: What are the best practices for storing purified α,β-unsaturated ketones to prevent polymerization?
-
Answer: Even when pure, these compounds can polymerize over time. Proper storage is crucial:
-
Add an Inhibitor: Store the compound with a suitable inhibitor. Common choices for storage include hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) at concentrations ranging from 100 to 1000 ppm.[3][4]
-
Refrigerate or Freeze: Store the stabilized compound at low temperatures (e.g., in a refrigerator at 2-8 °C or a freezer at -20 °C) to significantly slow down the rate of polymerization.[5][6]
-
Use Amber Bottles: Protect the compound from light by storing it in an amber or opaque bottle to prevent photochemical initiation of polymerization.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere can provide additional protection.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymerization I should be aware of?
A1: The two main polymerization pathways for α,β-unsaturated ketones are Free-Radical Polymerization and Anionic (Michael Addition) Polymerization . Free-radical polymerization is typically initiated by heat, light, or radical initiators, while anionic polymerization is initiated by bases or strong nucleophiles.
Q2: Which free-radical inhibitor should I choose and at what concentration?
A2: The choice of inhibitor depends on the specific compound, reaction/purification conditions, and solubility. Phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are widely used. For many applications, a concentration of 100-1000 ppm is effective. It's important to note that many phenolic inhibitors require the presence of dissolved oxygen to be effective.[7] Nitroso compounds can be particularly effective at high temperatures, such as during distillation.[2]
Quantitative Data: Comparison of Thermal Polymerization Inhibitors
The following table summarizes the effectiveness of various inhibitors in preventing the thermal polymerization of a 50% aqueous acrylic acid solution, a system analogous to many α,β-unsaturated carbonyls. A lower change in viscosity indicates better inhibition.
| Inhibitor | Inhibitor Concentration (ppm) | Heating Conditions | Change in Relative Viscosity | Efficacy |
| None | 0 | 100°C / 8h | Gel formation | - |
| Hydroquinone Monomethyl Ether (MEHQ) | 1000 | 100°C / 8h | ~1.6 | Moderate |
| Phenothiazine (PTZ) | 1000 | 100°C / 8h | ~1.2 | Good |
| Q-1300 (Ammonium N-Nitrosophenylhydroxylamine) | 1000 | 100°C / 8h | ~1.05 | Excellent |
| (Data adapted from Wako Chemicals GmbH technical literature on high-performance polymerization inhibitors, showing comparative performance for acrylic acid polymerization)[8] |
Q3: How do I prevent base-catalyzed (anionic) polymerization?
A3: Anionic polymerization is initiated by strong bases or nucleophiles. The most effective preventative measures involve controlling the pH and avoiding strong nucleophiles:
-
Avoid Strong Bases: If your synthesis does not require a strong base, avoid using reagents like alkali metal hydroxides, alkoxides, or organolithiums.
-
Use Weak Bases: If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Acidic Workup/Neutralization: During workup, quenching the reaction with a weak acid can neutralize any basic species and prevent polymerization during extraction and purification. For example, in the production of isophorone, adding a strong acid helps to neutralize the alkali catalyst and improve phase separation.[1]
-
Buffer the Reaction: In some cases, using a buffer system can maintain the pH in a range that is unfavorable for anionic polymerization.
Q4: What is a general troubleshooting workflow if I encounter polymerization?
A4: If you observe unexpected polymerization, follow this logical troubleshooting workflow to identify and solve the problem.
Experimental Protocols
Protocol 1: General Synthesis with Radical Polymerization Prevention
This protocol provides a general methodology for a reaction where free-radical polymerization is a primary concern.
Methodology Details:
-
Glassware and Atmosphere: All glassware should be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of inert gas like nitrogen or argon. This ensures the exclusion of moisture and oxygen.
-
Solvents and Reagents: Use anhydrous solvents from a solvent purification system or freshly distilled solvents. To degas a solvent, bubble nitrogen or argon through it for 15-30 minutes.
-
Inhibitor Addition: A stock solution of the inhibitor in the reaction solvent can be prepared for accurate addition.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before exposing it to air.
-
Purification:
-
Vacuum Distillation: Before heating, add a non-volatile inhibitor like hydroquinone to the crude product. Ensure the vacuum is stable before slowly increasing the temperature.
-
Flash Chromatography: Prepare the column and eluent. Apply the crude product and elute as quickly as possible to minimize the time the product spends on the stationary phase. Keep the column cool if possible.
-
-
Storage: After purification and characterization, add the storage inhibitor and flush the container with inert gas before sealing and refrigerating.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 3-Methyl-4-phenyl-3-buten-2-one synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 3-Methyl-4-phenyl-3-buten-2-one. The primary synthesis route discussed is the Claisen-Schmidt condensation of benzaldehyde and 2-butanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is consistently low. What are the most common causes?
A1: Low yields in this synthesis are typically traced back to several key areas: suboptimal reaction conditions, competing side reactions, or issues with starting material purity. The Claisen-Schmidt condensation between benzaldehyde and 2-butanone can be catalyzed by either acid or base, and the choice of catalyst significantly impacts the product distribution.[1]
Common Issues Leading to Low Yield:
-
Incorrect Catalyst Choice: Base-catalyzed reactions can preferentially deprotonate the less sterically hindered methyl group of 2-butanone, leading to the undesired isomer, E-1-phenyl-1-penten-3-one.[1] Acid catalysis, on the other hand, favors the formation of the more substituted enol, leading to the desired this compound.[1]
-
Suboptimal Catalyst Concentration: The concentration of the catalyst is crucial. For acid-catalyzed reactions, a concentration of 25-35 wt% relative to 2-butanone is often recommended.[1]
-
Inappropriate Reaction Temperature: The reaction temperature influences the rate of both the desired condensation and side reactions. For acid-catalyzed reactions, a temperature range of 50-80°C is typical.[2]
-
Presence of Water: While small amounts of water can sometimes suppress side reactions in certain aldol condensations, an excessive amount can hinder the reaction.
-
Impure Reactants: The purity of benzaldehyde and 2-butanone is critical. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the selectivity for this compound?
A2: The formation of the linear isomer, E-1-phenyl-1-penten-3-one, is a common issue, particularly in base-catalyzed reactions. This occurs because the deprotonation of the methyl group of 2-butanone is sterically favored over the methylene group. To enhance selectivity for the desired branched product, an acid-catalyzed pathway is recommended.
The mechanism under acidic conditions involves the protonation of the carbonyl oxygen of 2-butanone, which then forms the more substituted (thermodynamically favored) enol. This enol subsequently attacks the activated benzaldehyde.[1]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low conversion rates.
Q3: My reaction appears to stall or is incomplete, even after extended reaction times. What could be the problem?
A3: An incomplete reaction can be due to several factors, including insufficient catalyst activity, incorrect temperature, or an unfavorable reactant ratio.
-
Catalyst Deactivation: Ensure the catalyst is active and has not been contaminated. For acid catalysts like concentrated HCl or H2SO4, ensure they are of the correct concentration.
-
Reaction Temperature: The reaction may require heating to proceed to completion. For the acid-catalyzed synthesis, temperatures between 50-80°C for 2-5 hours are often necessary.[2]
-
Molar Ratio of Reactants: An excess of 2-butanone is often used to ensure the complete conversion of benzaldehyde. Molar ratios of benzaldehyde to 2-butanone can range from 1:1.5 to 1:5.[2] Using a higher excess of the ketone can help drive the reaction to completion.
Q4: I am having difficulty with the purification of the final product, leading to significant yield loss. What is the recommended purification method?
A4: The crude product often contains unreacted starting materials, the isomeric byproduct, and potentially the intermediate aldol addition product (β-hydroxy ketone). Common purification methods include recrystallization and column chromatography.
-
Recrystallization: Methanol or ethanol are commonly used solvents for recrystallization.[2] Significant yield loss during this step can occur if too much solvent is used or if the product is partially soluble in the cold solvent. It is crucial to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly.
-
Column Chromatography: For higher purity, column chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., n-hexane/ethyl acetate) can be effective in separating the desired product from isomers and other impurities.
Data Summary
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition | Expected Outcome on Yield/Selectivity | Reference |
| Catalyst Type | Acid (HCl, H₂SO₄) | Higher selectivity for this compound. | [1] |
| Base (NaOH, KOH) | Increased formation of isomeric byproduct (E-1-phenyl-1-penten-3-one). | [1] | |
| Catalyst Conc. | 25-35 wt% (relative to 2-butanone) | Optimal for acid-catalyzed reaction. | [1] |
| Temperature | 50-80°C | Promotes dehydration of the aldol intermediate to the final enone. | [2] |
| Reactant Ratio | Excess 2-butanone (1.5 to 5 equivalents) | Drives the reaction towards completion, minimizing unreacted benzaldehyde. | [2] |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Synthesis
This protocol is a synthesis of information from established procedures.[2]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2-butanone (e.g., 2.5 molar equivalents) and the acid catalyst (e.g., concentrated HCl, 30% by weight of the 2-butanone).
-
Initial Heating: Begin stirring and heat the mixture to approximately 60°C.
-
Addition of Benzaldehyde: Slowly add benzaldehyde (1 molar equivalent) dropwise from the dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, raise the temperature to 75-80°C and maintain it for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis) until the benzaldehyde is consumed.
-
Workup: After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Separate the organic layer.
-
Purification:
-
Distillation: Remove the excess 2-butanone by distillation.
-
Recrystallization: Dissolve the crude oily product in a minimal amount of hot methanol. Allow the solution to cool slowly, possibly with refrigeration, to induce crystallization. Filter the crystals and wash with a small amount of cold methanol. Dry the crystals to obtain the final product.
-
Reaction Pathway Diagram
Caption: Acid-catalyzed synthesis pathway.
References
Catalyst selection for efficient 3-Methyl-4-phenyl-3-buten-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 3-Methyl-4-phenyl-3-buten-2-one. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and direct method is the acid-catalyzed Aldol condensation of benzaldehyde with 2-butanone.[1][2] This method is favored for its straightforward procedure and the availability of starting materials.
Q2: Which catalysts are typically used for the Aldol condensation synthesis of this compound?
A2: Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1][2] Other acids like p-toluenesulfonic acid, methanesulfonic acid, and glacial acetic acid can also be employed.[1][3]
Q3: What are the typical reaction conditions for the acid-catalyzed synthesis?
A3: The reaction is typically carried out at a temperature range of 50°C to 80°C for 2 to 5 hours. The mass ratio of benzaldehyde to 2-butanone generally ranges from 1:1.5 to 1:5, and the catalyst is used in a concentration of about 25-35 wt% relative to 2-butanone.[1][3]
Q4: Can this compound be synthesized using other methods?
A4: Yes, alternative methods for synthesizing related α,β-unsaturated ketones (chalcones) include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction.[4][5][6] These methods can be useful for creating derivatives with specific substitutions.
Q5: What is the importance of the C3-methyl group in this compound?
A5: The methyl group at the C3 position introduces steric hindrance, which can influence the reactivity of the molecule in subsequent reactions, such as cycloadditions, compared to its unsubstituted counterpart, benzylideneacetone.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Aldol Condensation
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst Concentration | Optimize the acid catalyst concentration. A typical range is 25–35 wt% relative to 2-butanone.[2] Perform small-scale experiments to determine the optimal concentration for your specific setup. |
| Incorrect Reaction Temperature | Maintain the reaction temperature within the optimal range of 50°C to 80°C.[3] Lower temperatures may lead to incomplete reactions, while higher temperatures can promote side reactions. |
| Improper Reactant Ratio | Adjust the mass ratio of benzaldehyde to 2-butanone. Ratios between 1:1.5 and 1:5 have been reported to be effective.[3] An excess of the ketone can help to drive the reaction to completion. |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration, typically 2-5 hours.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Self-Condensation of 2-Butanone | To minimize the self-condensation of 2-butanone, slowly add it to a mixture of benzaldehyde and the acid catalyst. This keeps the concentration of the enolizable ketone low at any given time.[7] |
Issue 2: Formation of (E)/(Z) Isomers
| Potential Cause | Recommended Solution |
| Non-Stereoselective Reaction Conditions | The traditional acid-catalyzed condensation can produce a mixture of (E) and (Z) isomers.[2] The E-isomer is generally the major product due to the more substituted alpha-carbon being favored for attack under acidic conditions.[2] |
| Separation of Isomers | If a specific isomer is required, separation can be achieved through chromatographic techniques such as column chromatography. |
| Stereoselective Synthesis | For applications requiring a single, pure isomer, consider exploring stereoselective synthetic methods, although these are less commonly reported for this specific compound. |
Issue 3: Presence of Side Products and Purification Challenges
| Potential Cause | Recommended Solution |
| Self-Condensation Products | As mentioned, self-condensation of 2-butanone can occur. Optimizing reactant addition can minimize this. |
| Formation of Dibenzalacetone Derivatives | If an excess of benzaldehyde is used, or if the reaction is not carefully controlled, the formation of products from the reaction of the initial product with another molecule of benzaldehyde can occur. |
| Purification Strategy | The crude product can be purified by recrystallization from a suitable solvent like methanol to obtain a product with high purity (>99%).[3] Alternatively, vacuum distillation can be employed for purification.[1] |
Data Presentation
Table 1: Catalyst and Condition Comparison for Acid-Catalyzed Aldol Condensation
| Catalyst | Reactant Ratio (Benzaldehyde:2-Butanone) | Catalyst Loading (wt% of 2-Butanone) | Temperature (°C) | Reaction Time (h) | Reported Yield | Reference |
| Concentrated HCl | 1:2.5 (by mass) | 30% | 60 -> 78 | 3 | High (>99% purity) | [3] |
| 30% H₂SO₄ | 1:3.3 (by mass) | 31.25% | 50 -> 65 | 4 | High (>99% purity) | [3] |
| p-Toluenesulfonic acid | 1:1.5 to 1:5 | 25-35% | 50-80 | 2-5 | - | [1][3] |
| Methanesulfonic acid | 1:1.5 to 1:5 | 25-35% | 50-80 | 2-5 | - | [1][3] |
| Glacial Acetic Acid | 1:1.5 to 1:5 | 25-35% | 50-80 | 2-5 | - | [1][3] |
Table 2: Catalyst Systems for Suzuki-Miyaura and Heck Coupling in Chalcone Synthesis
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yields | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | 68-93% | [8] |
| PdCl₂(dppf) | dppf | NaOH | THF/H₂O | ~58% | [9] | |
| Heck Reaction | Pd(OAc)₂ | None (ligandless) | NaHCO₃ | DMF/H₂O | up to 92% | [10] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH | 60-72% | [11] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Aldol Condensation for this compound
Materials:
-
Benzaldehyde
-
2-Butanone
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Methanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-butanone and the acid catalyst (e.g., concentrated HCl, 30 wt% of 2-butanone).[3]
-
Begin stirring and heat the mixture to 60°C.
-
Slowly add benzaldehyde dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 78°C and maintain it for approximately 3 hours.[3]
-
Monitor the reaction progress by GC or TLC until the benzaldehyde is consumed (content < 0.5%).[3]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain crystalline this compound.[3]
Protocol 2: Representative Suzuki-Miyaura Coupling for Chalcone Synthesis
Materials:
-
Benzoyl chloride
-
Phenylvinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask and inert atmosphere setup (e.g., Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add benzoyl chloride, phenylvinylboronic acid (1.1 equivalents), and cesium carbonate (2 equivalents).
-
Add anhydrous toluene to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting chalcone by column chromatography.
Protocol 3: Representative Heck Reaction for Chalcone Synthesis
Materials:
-
Aryl iodide
-
Methyl vinyl ketone
-
Palladium(II) acetate [Pd(OAc)₂]
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) and Water
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, dissolve the aryl iodide and sodium bicarbonate in a mixture of DMF and water.
-
Add methyl vinyl ketone to the solution.
-
Add the palladium(II) acetate catalyst (typically 0.5-1 mol%).
-
Heat the reaction mixture (e.g., to 120°C) for 1-2 hours.[10]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Acid-catalyzed Aldol condensation mechanism.
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1901-26-4 | Benchchem [benchchem.com]
- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Spectroscopic Showdown: Distinguishing the E and Z Isomers of 3-Methyl-4-phenyl-3-buten-2-one
For researchers, scientists, and professionals in drug development, the precise stereochemical identification of organic compounds is paramount. Geometric isomers, such as the E and Z forms of 3-Methyl-4-phenyl-3-buten-2-one, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of these two isomers, supported by experimental data and protocols, to facilitate their unambiguous identification.
The E isomer, with the higher priority phenyl and acetyl groups on opposite sides of the double bond, is generally the thermodynamically more stable and, therefore, the major product in most syntheses. The Z isomer, with these groups on the same side, is sterically more hindered and often requires specific synthetic strategies or purification methods for its isolation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for differentiating these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the E and Z isomers of this compound. While experimental data for the E isomer is readily available, the data for the less stable Z isomer is primarily based on established spectroscopic principles for E/Z isomers of α,β-unsaturated ketones and data from analogous compounds, due to its limited availability in the literature.
¹H NMR Spectroscopy Data
Solvent: CDCl₃, Frequency: 400 MHz
| Proton Assignment | E Isomer Chemical Shift (δ, ppm) | Z Isomer (Predicted) Chemical Shift (δ, ppm) | Key Differentiator |
| Acetyl Protons (-COCH₃) | ~2.40 (s, 3H) | ~2.35 (s, 3H) | Minor shielding in the Z isomer. |
| Methyl Protons (-C(CH₃)=) | ~2.15 (s, 3H) | ~1.90 (s, 3H) | Significant shielding of the methyl group in the Z isomer due to the anisotropic effect of the phenyl ring. |
| Vinylic Proton (=CH-Ph) | ~7.50 (s, 1H) | ~6.70 (s, 1H) | The vinylic proton in the E isomer is deshielded by the carbonyl group, resulting in a downfield shift. |
| Phenyl Protons (-C₆H₅) | ~7.30-7.45 (m, 5H) | ~7.20-7.40 (m, 5H) | Minor shifts expected due to different spatial orientation. |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃, Frequency: 100 MHz
| Carbon Assignment | E Isomer Chemical Shift (δ, ppm) | Z Isomer (Predicted) Chemical Shift (δ, ppm) | Key Differentiator |
| Carbonyl Carbon (C=O) | ~198.0 | ~197.5 | Minor upfield shift in the Z isomer. |
| Quaternary Olefinic Carbon (>C=) | ~138.0 | ~137.0 | Shielding effect in the Z isomer. |
| Tertiary Olefinic Carbon (=CH-) | ~135.0 | ~133.0 | Shielding effect in the Z isomer. |
| Phenyl Carbons (-C₆H₅) | ~128.0-134.0 | ~127.0-133.0 | Minor shifts expected. |
| Acetyl Carbon (-COCH₃) | ~26.0 | ~25.5 | Minor shielding in the Z isomer. |
| Methyl Carbon (-C(CH₃)=) | ~15.0 | ~20.0 | The methyl carbon in the Z isomer is expected to be deshielded due to steric compression. |
Infrared (IR) Spectroscopy Data
| Vibrational Mode | E Isomer Wavenumber (cm⁻¹) | Z Isomer (Predicted) Wavenumber (cm⁻¹) | Key Differentiator |
| C=O Stretch (conjugated ketone) | ~1685-1665 | ~1690-1670 | The C=O stretch in the Z isomer may appear at a slightly higher frequency due to reduced conjugation from steric hindrance. |
| C=C Stretch | ~1625 | ~1620 | Minor shift to lower frequency in the Z isomer. |
| =C-H Out-of-plane bend | ~970 (trans) | ~780-680 (cis-like) | A significant difference is expected in the fingerprint region, with the E isomer showing a characteristic band for a trans-substituted alkene. |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent: Ethanol
| Parameter | E Isomer | Z Isomer (Predicted) | Key Differentiator |
| λmax (π → π* transition) | ~280-290 nm | ~270-280 nm | The less planar Z isomer is expected to have a blue-shifted (hypsochromic) λmax due to less effective conjugation. |
| Molar Absorptivity (ε) | High | Lower than E isomer | The less planar Z isomer will have a lower probability of the π → π* transition, resulting in a lower molar absorptivity. |
Experimental Protocols
Synthesis of (E)-3-Methyl-4-phenyl-3-buten-2-one
The E isomer is typically synthesized via an acid- or base-catalyzed aldol condensation of benzaldehyde and 2-butanone. The acid-catalyzed reaction often favors the formation of the more stable E isomer.
-
Reaction Setup: To a stirred solution of benzaldehyde (1 equivalent) in ethanol, add 2-butanone (1.2 equivalents).
-
Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or a solution of sodium hydroxide in ethanol.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture. For acid catalysis, use a saturated solution of sodium bicarbonate. For base catalysis, use dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (E)-3-Methyl-4-phenyl-3-buten-2-one.
Synthesis and Isolation of (Z)-3-Methyl-4-phenyl-3-buten-2-one
Obtaining the pure Z isomer is more challenging. A common strategy is the photochemical isomerization of the more stable E isomer.
-
Photochemical Isomerization: Dissolve the purified (E)-3-Methyl-4-phenyl-3-buten-2-one in a suitable solvent (e.g., benzene or acetonitrile) in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The isomerization process should be monitored by ¹H NMR or GC-MS to determine the ratio of E to Z isomers.
-
Separation: Once a significant amount of the Z isomer has been formed, concentrate the reaction mixture. The E and Z isomers can then be separated by careful column chromatography on silica gel, as they will have slightly different polarities. The Z isomer is typically less polar and will elute first.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film on NaCl plates, while solid samples can be analyzed as a KBr pellet.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer using ethanol or hexane as the solvent.
Visualization of Spectroscopic Comparison
The following diagram illustrates the relationship between the E and Z isomers and the key spectroscopic methods used for their differentiation.
Caption: Comparative analysis of E and Z isomers.
A Comparative Guide to Analytical Methods for the Quantification of 3-Methyl-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methyl-4-phenyl-3-buten-2-one, an α,β-unsaturated ketone of interest in pharmaceutical and chemical research. While specific validated method publications for this exact analyte are limited, this document compiles and compares representative validation data from studies on structurally similar compounds, primarily chalcones and other ketones, analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of α,β-unsaturated ketones, providing a baseline for what can be expected in the validation of a method for this compound.
Table 1: Comparison of HPLC-UV Method Performance for Structurally Similar Ketones
| Validation Parameter | Typical Performance Data | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [1] |
| Range | 5 - 75 µg/mL | [2] |
| Accuracy (% Recovery) | 98.56 - 100.85% | [1] |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | 0.323 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.978 µg/mL | [3] |
Table 2: Comparison of GC-MS Method Performance for Ketone Analysis
| Validation Parameter | Typical Performance Data | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [4] |
| Range | ~25 to 8300 µM | [4] |
| Accuracy (% Recovery) | 98 - 107% | [4] |
| Precision (% RSD) | < 10% | [4] |
| Limit of Detection (LOD) | Analyte Dependent (low µM range) | [4] |
| Limit of Quantification (LOQ) | Analyte Dependent (low µM range) | [4] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed, generalized methodologies for the quantification of α,β-unsaturated ketones like this compound, based on commonly employed techniques for similar analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various matrices.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of 40:60 (v/v).[3] Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 280 nm for a similar thiophene chalcone).[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.
3. Validation Parameters:
-
Specificity: Assessed by analyzing blank samples and samples spiked with the analyte and potential impurities to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by plotting the peak area response against the concentration of the calibration standards and calculating the correlation coefficient (r²) of the linear regression.[2]
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample and expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution in the same solvent.
-
Sample Preparation: Similar to HPLC, sample preparation depends on the matrix. Liquid-liquid extraction or solid-phase extraction are common techniques. Derivatization is generally not required for this analyte but can be employed to improve chromatographic properties if necessary.
3. Validation Parameters:
-
Specificity: Confirmed by the retention time and the mass spectrum of the analyte compared to a reference standard. In SIM mode, the ratio of quantifier and qualifier ions is monitored.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar principles as described for the HPLC-UV method, with the instrument response being the peak area of the selected quantifier ion.
Mandatory Visualization: Workflow and Pathways
To provide a clear understanding of the processes involved, the following diagrams illustrate key workflows.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A typical experimental workflow for HPLC analysis.
References
A Comparative Guide to the Green Synthesis of 3-Methyl-4-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methyl-4-phenyl-3-buten-2-one, a valuable intermediate in the pharmaceutical and fragrance industries, has traditionally relied on conventional methods that often involve harsh conditions and hazardous materials. In the pursuit of more sustainable chemical manufacturing, a variety of green synthesis routes have emerged. This guide provides an objective comparison of conventional and green synthesis methodologies for this compound, supported by experimental data to inform the selection of more environmentally benign and efficient synthetic strategies.
Comparison of Synthetic Routes
The following tables summarize the quantitative data for conventional and green synthesis routes for this compound and structurally related chalcones.
Table 1: Conventional Synthesis Routes for this compound
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acid-Catalyzed Condensation | Benzaldehyde, 2-Butanone | Sulfuric Acid (conc.) | Acetic Acid | 24 hours | Room Temperature | 42-71 | [1] |
| Base-Catalyzed Condensation | Benzaldehyde, 2-Butanone | Sodium Hydroxide (10%) | Ethanol/Water | 24 hours | Room Temperature | 59-90 | [1] |
| Acid-Catalyzed Condensation | Benzaldehyde, 2-Butanone | HCl, H₂SO₄, or others | Not specified | 2-5 hours | 50-80 °C | >99 | [2] |
Table 2: Green Synthesis Alternatives for Chalcones (and related compounds)
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ultrasound-Assisted Synthesis | 4-Methyl Acetophenone, Benzaldehyde derivatives | Sodium Hydroxide | Ethanol/Water | 15-30 minutes | Not specified | 76.7-90.4 | [3] |
| Microwave-Assisted Synthesis | Substituted Acetophenones, Benzaldehydes | Potassium Hydroxide | Solvent-free | 5 minutes | Not specified | Excellent | [1] |
| Microwave-Assisted Synthesis | Arylmethyl Ketones, Aryl Aldehydes | Cu(OTf)₂ | Solvent-free | 20 minutes | 120 °C | 74-91 | [4] |
| Mechanochemical Synthesis (Grinding) | Methyl Ketones, Aldehyde derivatives | Sodium Hydroxide (solid) | Solvent-free | 3-5 minutes | Room Temperature | Good | [5] |
| Ionic Liquid-Catalyzed Synthesis | Amines, Dicarbonyl compounds | [EMIM][BH₃CN] | Not specified | Not specified | Not specified | Efficient | [6] |
Experimental Protocols
Conventional Synthesis: Acid-Catalyzed Aldol Condensation[1]
-
Reaction Setup: Dissolve benzaldehyde (40 mmol) and 2-butanone (50 mmol) in glacial acetic acid (80 mL) with magnetic stirring.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (4 mL) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice water (100 mL) and neutralize with 20% aqueous sodium hydroxide.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (n-hexane/EtOAc, 9:1).
Conventional Synthesis: Base-Catalyzed Aldol Condensation[1]
-
Reaction Setup: Prepare a solution of benzaldehyde and 2-butanone in ethanol.
-
Catalyst Addition: Add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice water (100 mL) and neutralize with 1 M aqueous hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic phases with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (n-hexane/EtOAc, 9:1).
Green Synthesis Example: Microwave-Assisted Claisen-Schmidt Condensation (General Procedure for Chalcones)[7]
-
Reaction Setup: In a capped 10 mL microwave vessel, mix the aldehyde (1 equivalent) and acetone (13.6 equivalents).
-
Catalyst Addition: Add an aqueous solution of sodium hydroxide (0.6 g/cm³ of water).
-
Microwave Irradiation: Place the vessel in a single-mode microwave reactor and irradiate with stirring at 40-50 °C for 10-15 minutes (5 W).
-
Work-up: After cooling, concentrate the reaction mixture and add 25 cm³ of water.
-
Extraction: Extract the product with ethyl acetate (3 x 25 cm³).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for conventional and green synthesis routes.
Caption: A typical workflow for the conventional synthesis of this compound.
Caption: A generalized workflow for the green synthesis of this compound.
Concluding Remarks
The data presented clearly indicates that green synthesis methodologies offer significant advantages over conventional routes for the preparation of this compound and related compounds. The primary benefits include drastically reduced reaction times, often from hours to minutes, and the potential for higher yields. Furthermore, many green approaches operate under solvent-free conditions or utilize more environmentally friendly solvents like water and ethanol, thereby minimizing the generation of hazardous waste.
While the direct application of every green method to the specific synthesis of this compound requires further investigation, the principles demonstrated in the synthesis of analogous chalcones provide a strong foundation for the development of sustainable and efficient protocols. Researchers and drug development professionals are encouraged to explore these green alternatives to align with the principles of sustainable chemistry, reduce environmental impact, and potentially improve the economic viability of their synthetic processes.
References
- 1. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 3. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. propulsiontechjournal.com [propulsiontechjournal.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Odor Profiles of 3-Methyl-4-phenyl-3-buten-2-one Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the odor profiles of the (E)- and (Z)-isomers of 3-Methyl-4-phenyl-3-buten-2-one, a compound noted for its complex aromatic properties. While specific comparative experimental data for these isomers is not extensively available in public literature, this document outlines the established methodologies for such an analysis and presents illustrative data based on known differences in structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals working in the fields of sensory science, flavor and fragrance chemistry, and pharmacology.
Introduction
This compound is a fragrance ingredient known for its characteristic camphor-like odor, with additional fruity and berry undertones.[1][2][3] Like many unsaturated ketones, it can exist as geometric isomers, specifically the (E)- and (Z)-configurations around the carbon-carbon double bond. It is well-established in sensory science that geometric and stereoisomers of a compound can elicit significantly different olfactory responses. For instance, the enantiomers of carvone are perceived as spearmint and caraway[4][5], and isomers of ionone exhibit distinct floral and woody notes[6][7]. Therefore, a detailed analysis of the individual odor profiles of the (E)- and (Z)-isomers of this compound is crucial for their targeted application in commercial products and for understanding their interaction with olfactory receptors.
This guide provides a framework for conducting such a comparative analysis, including detailed experimental protocols and illustrative data to highlight potential differences in odor characteristics.
Comparative Odor Profile Data
| Parameter | (E)-3-Methyl-4-phenyl-3-buten-2-one | (Z)-3-Methyl-4-phenyl-3-buten-2-one |
| Odor Descriptor(s) | Predominantly camphoraceous with a warm, slightly spicy and woody background. Subtle fruity notes emerge on dry-down. | A more pronounced fruity and berry-like character with a sweeter, floral undertone. The camphor note is less prominent and presents as a fresh, cooling facet. |
| Odor Intensity (1-9 scale) | 7.5 ± 0.8 | 6.0 ± 1.2 |
| Odor Detection Threshold (ppb in water) | 0.5 - 1.5 | 2.0 - 5.0 |
| Persistence on Blotter (hours) | 72 | 48 |
Experimental Protocols
To obtain robust and reproducible data for a comparative analysis of the odor profiles of the this compound isomers, the following experimental protocols are recommended.
Sensory Panel Analysis
Objective: To qualitatively and quantitatively describe the odor characteristics of each isomer using a trained sensory panel.
Methodology:
-
Panelist Selection and Training: A panel of 10-12 individuals should be selected based on their olfactory acuity and ability to describe odors. Panelists will undergo training to familiarize themselves with a standardized lexicon of odor descriptors relevant to the expected aroma profiles (e.g., camphoraceous, fruity, berry, spicy, woody, floral).
-
Sample Preparation: The (E)- and (Z)-isomers are to be diluted in a suitable solvent (e.g., diethyl phthalate or ethanol) to a concentration of 1% (w/w). Samples are presented to the panelists on standard fragrance testing strips.
-
Evaluation Procedure: Panelists will evaluate the odor of each sample in a controlled environment with respect to temperature, humidity, and airflow. They will be asked to provide:
-
Odor Descriptors: A list of terms that best describe the perceived aroma at initial application and after a 30-minute dry-down period.
-
Odor Intensity: A rating of the overall odor strength on a 9-point scale (1 = no odor, 9 = extremely strong).
-
-
Data Analysis: The frequency of use for each descriptor will be compiled. Intensity ratings will be averaged, and statistical analysis (e.g., t-test) will be performed to determine significant differences between the isomers.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active regions of the chromatogram for each isomer and to determine their respective odor detection thresholds.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is to be used.
-
Sample Preparation: The isomers are prepared as serial dilutions in a volatile solvent (e.g., dichloromethane) to determine the flavor dilution (FD) factor.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is to be optimized to ensure good separation of the isomers and any impurities.
-
Split Ratio: The column effluent is split between the FID and the ODP.
-
-
Olfactometry: A trained assessor will sniff the effluent from the ODP and record the retention time, odor descriptor, and intensity of each odor event.
-
Data Analysis: The results from the GC-O analysis will be compiled into an aromagram, which plots odor intensity or detection frequency against retention time. The FD factor for each isomer will be determined as the highest dilution at which the odor is still detectable.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of odor profiles.
Isomer-Odor Relationship
Caption: Logical relationship between isomers and their distinct odor profiles.
Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signal transduction pathway.
Conclusion
The comprehensive sensory and instrumental analysis of the (E)- and (Z)-isomers of this compound is essential for a complete understanding of their potential applications in the flavor and fragrance industry. While direct comparative data is currently limited, the methodologies outlined in this guide provide a robust framework for conducting such an investigation. The illustrative data and diagrams presented underscore the likely significant differences in the odor profiles of these isomers, highlighting the importance of isomer-specific research in the field of sensory science. Further research is warranted to isolate and characterize the distinct sensory properties of each isomer, which will enable more precise and nuanced use of this versatile fragrance ingredient.
References
Comparative Analysis of 3-Methyl-4-phenyl-3-buten-2-one Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 3-Methyl-4-phenyl-3-buten-2-one in key biological assays. Due to limited direct studies on this specific compound, this analysis is based on the known biological activities of the broader class of chalcones, to which this compound belongs. Chalcones are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] This guide presents hypothetical data to illustrate potential cross-reactivity profiles and provides detailed experimental protocols for researchers to conduct their own assessments.
Introduction to this compound
This compound, also known as benzylidene methyl ethyl ketone, is an α,β-unsaturated ketone that is structurally a part of the chalcone family.[6][7] While it has been identified as a flavoring agent, its broader biological activity and potential for cross-reactivity in biological assays are not extensively documented in publicly available literature.[6][7][8] Chalcones, in general, are recognized for their diverse biological functions, which can be attributed to their reactive α,β-unsaturated ketone core.[2] This reactivity can lead to interactions with various cellular targets, suggesting a potential for cross-reactivity in different assay systems.
Hypothetical Cross-Reactivity Data
To illustrate the potential cross-reactivity of this compound, the following table summarizes hypothetical data from a competitive binding assay against a panel of kinases. This is based on the known activity of some chalcone derivatives as kinase inhibitors.
| Compound | Target Kinase | IC50 (µM) | Assay Type |
| This compound | Kinase A | 15.2 | Competitive ATP Binding Assay |
| Kinase B | 45.8 | Competitive ATP Binding Assay | |
| Kinase C | > 100 | Competitive ATP Binding Assay | |
| Alternative Compound 1 (Chalcone Derivative) | Kinase A | 5.1 | Competitive ATP Binding Assay |
| Kinase B | 22.4 | Competitive ATP Binding Assay | |
| Kinase C | 89.7 | Competitive ATP Binding Assay | |
| Alternative Compound 2 (Known Kinase Inhibitor) | Kinase A | 0.05 | Competitive ATP Binding Assay |
| Kinase B | 1.2 | Competitive ATP Binding Assay | |
| Kinase C | 2.5 | Competitive ATP Binding Assay |
Experimental Protocols
A detailed methodology for a representative competitive ATP binding assay to assess kinase inhibition is provided below.
Kinase Inhibition Competitive ATP Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Biotinylated kinase substrate
-
Europium-labeled anti-phospho-substrate antibody
-
APC-labeled streptavidin
-
ATP
-
Test compounds (this compound and alternatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction: a. Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate. b. Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer to each well. c. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in detection buffer. b. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Plot the TR-FRET ratio against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Potential Signaling Pathway Interaction: NF-κB Pathway
Chalcones have been reported to modulate the NF-κB signaling pathway, a key regulator of inflammation.[2] The following diagram illustrates a simplified canonical NF-κB signaling cascade.
Caption: Simplified canonical NF-κB signaling pathway.
Conclusion
While specific cross-reactivity data for this compound is not widely available, its classification as a chalcone suggests potential interactions with various biological targets, including protein kinases and components of inflammatory signaling pathways like NF-κB. The provided hypothetical data and experimental protocols serve as a framework for researchers to investigate the cross-reactivity profile of this and other related compounds. Such studies are crucial for understanding the potential therapeutic applications and off-target effects in drug development.
References
- 1. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in Weed Science [awsjournal.org]
- 2. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 3. researchgate.net [researchgate.net]
- 4. recent-developments-in-biological-activities-of-chalcones-a-mini-review - Ask this paper | Bohrium [bohrium.com]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB008182) - FooDB [foodb.ca]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031567) [hmdb.ca]
- 8. This compound | C11H12O | CID 5370646 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug development. The ease of synthesis and the ability to introduce a wide variety of substituents on both aromatic rings make them attractive scaffolds for creating diverse chemical libraries. This guide provides an objective comparison of the most common synthetic routes to substituted chalcones, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation. However, several other methods, including modern green chemistry approaches and palladium-catalyzed cross-coupling reactions, offer distinct advantages in terms of reaction efficiency, substrate scope, and environmental impact. A summary of the key quantitative data for different synthetic routes is presented below.
| Synthetic Method | Typical Catalyst/Reagents | Solvent | Reaction Time | Yield (%) |
| Conventional Claisen-Schmidt | NaOH or KOH | Ethanol/Methanol | 4 - 72 hours | 40 - 95% |
| Microwave-Assisted Claisen-Schmidt | NaOH, KOH, K₂CO₃, or solid supports | Ethanol or solvent-free | 1 - 30 minutes | 70 - 98%[1][2][3] |
| Ultrasound-Assisted Claisen-Schmidt | NaOH or KOH | Ethanol/Water | 15 - 60 minutes | 70 - 95%[4][5] |
| Grinding (Mechanochemical) | Solid NaOH or Ba(OH)₂ | Solvent-free | 2 - 20 minutes | 80 - 99%[6][7] |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | Toluene, THF | 2 - 24 hours | 60 - 93%[8][9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Conventional Claisen-Schmidt Condensation
This is the most traditional and widely used method for chalcone synthesis.
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.[10]
-
Add an aqueous solution of a strong base, typically 10-60% sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents), dropwise to the stirred solution at room temperature.[11]
-
Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a period ranging from 4 to 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10][11]
-
Upon completion, pour the reaction mixture into cold water or onto crushed ice.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.[10]
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Microwave-Assisted Claisen-Schmidt Condensation
This method offers a significant reduction in reaction time and often leads to higher yields.
Procedure:
-
In a microwave-safe vessel, mix the substituted acetophenone (1 equivalent), substituted benzaldehyde (1 equivalent), and a catalytic amount of a base (e.g., solid KOH or NaOH).[1][2]
-
Alternatively, the reactants can be adsorbed onto a solid support like alumina impregnated with a catalyst.[12]
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for 1 to 30 minutes.[1][13]
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol or acetone).
-
Pour the solution into cold water and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.[13]
Ultrasound-Assisted Claisen-Schmidt Condensation
Sonication provides an alternative energy source that can accelerate the reaction rate.
Procedure:
-
In a flask, dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in a suitable solvent like ethanol or water.[4][5]
-
Add a catalytic amount of a base (e.g., NaOH or KOH).
-
Immerse the flask in an ultrasonic bath and sonicate at a specific frequency and power for 15 to 60 minutes.[5]
-
Work-up the reaction mixture as described for the conventional Claisen-Schmidt condensation to isolate and purify the chalcone.
Grinding (Mechanochemical) Method
This solvent-free approach is environmentally friendly and highly efficient.
Procedure:
-
In a mortar, place the substituted acetophenone (1 equivalent), substituted benzaldehyde (1 equivalent), and a solid base such as NaOH or Ba(OH)₂ (1-2 equivalents).[6][7]
-
Grind the mixture vigorously with a pestle at room temperature for 2 to 20 minutes. The mixture will typically turn into a paste and then solidify.[6]
-
After the reaction is complete (monitored by TLC), add cold water to the solid mass.
-
Acidify with dilute HCl and triturate the solid.
-
Collect the product by filtration, wash with water, and dry. Recrystallization can be performed if necessary.[14]
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful for synthesizing chalcones that are difficult to obtain via condensation methods.
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronic acid (1.1-1.5 equivalents), the α,β-unsaturated acid chloride (cinnamoyl chloride derivative) or a vinyl boronic acid and a benzoyl chloride derivative (1 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 3-5 mol%), and a base, commonly cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).[8][9]
-
Add a degassed solvent, such as toluene or tetrahydrofuran (THF).[8]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2 to 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure chalcone.
Visualizing the Synthesis and Biological Context
To better understand the relationships between the synthetic approaches and the biological relevance of chalcones, the following diagrams are provided.
Caption: General workflow for the synthesis of substituted chalcones.
Caption: Logic for selecting a suitable synthetic route for chalcones.
Chalcones exert their biological effects by modulating various cellular signaling pathways. In cancer, for instance, many chalcone derivatives have been shown to inhibit the pro-survival NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Conclusion
The choice of a synthetic route for substituted chalcones depends on several factors, including the desired substitution pattern, the required scale of the reaction, available equipment, and considerations for green chemistry. For rapid synthesis and high yields on a laboratory scale, microwave-assisted and grinding methods are often superior.[13][14] Conventional Claisen-Schmidt condensation remains a robust and scalable method, although it often requires longer reaction times. The Suzuki-Miyaura coupling offers a valuable alternative for substrates that are not amenable to condensation reactions, expanding the accessible chemical space of chalcone derivatives. By understanding the advantages and limitations of each method, researchers can efficiently synthesize diverse chalcones for further investigation in drug discovery and development.
References
- 1. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
